molecular formula C21H21ClN4O B11610405 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B11610405
M. Wt: 380.9 g/mol
InChI Key: MXZWBUVVDUZXKL-UHFFFAOYSA-N
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Description

The compound 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a triazolo-pyrimidine derivative characterized by:

  • A 2-chlorophenyl group at position 7 of the pyrimidine ring.
  • A 4-methylphenyl group at position 3.
  • A propan-1-ol chain attached to the triazole moiety at position 2.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

3-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C21H21ClN4O/c1-14-8-10-15(11-9-14)18-13-19(16-5-2-3-6-17(16)22)26-21(23-18)24-20(25-26)7-4-12-27/h2-3,5-6,8-11,13,19,27H,4,7,12H2,1H3,(H,23,24,25)

InChI Key

MXZWBUVVDUZXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the chlorophenyl and methylphenyl groups. The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the aromatic substituents can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

The 4-methylphenyl group in the target compound is a critical structural feature. Comparisons with analogues bearing different substituents at position 5 reveal distinct physicochemical and functional differences:

a) 3-[7-(2-Chlorophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol ()
  • Substituent : 2-thienyl (a sulfur-containing heterocycle).
  • Molecular Formula : C₁₈H₁₇ClN₄OS.
  • Molecular Weight : 372.87 g/mol.
b) 3-[7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol ()
  • Substituent : 4-methoxyphenyl.
  • Key Differences: The methoxy group is electron-donating, increasing electron density on the phenyl ring. This could enhance interactions with electrophilic regions of target proteins.

Variations in the Core Structure and Side Chains

a) Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ()
  • Structural Modifications: A methylsulfanyl group replaces the propanol chain. Additional chloromethyl and ethyl ester groups.
  • Key Differences: The methylsulfanyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The ester moiety introduces hydrolytic instability, contrasting with the stable propanol chain in the target compound .
b) 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one ()
  • Structural Modifications: Amino group at position 5. 4-chlorophenyl at position 2.
  • Molecular Formula : C₁₁H₈ClN₅O.
  • Absence of the propanol chain reduces molecular weight (261.67 g/mol) and hydrophilicity, limiting solubility in polar solvents .

Data Table: Structural and Molecular Comparisons

Compound Name Position 5 Substituent Position 7 Substituent Side Chain Molecular Formula Molecular Weight (g/mol)
Target Compound 4-methylphenyl 2-chlorophenyl Propan-1-ol C₂₂H₂₀ClN₄O 409.88
Compound 2-thienyl 2-chlorophenyl Propan-1-ol C₁₈H₁₇ClN₄OS 372.87
Compound 4-methoxyphenyl 2-chlorophenyl Propan-1-ol C₂₂H₂₀ClN₄O₂ 425.88 (estimated)
Compound 2-chlorophenyl Chloromethyl Methylsulfanyl C₁₆H₁₇Cl₂N₅O₃S 438.30
Compound N/A 4-chlorophenyl None C₁₁H₈ClN₅O 261.67

Biological Activity

The compound 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4OC_{21}H_{21}ClN_4O with a molecular weight of approximately 380.9 g/mol. The structural features that contribute to its biological activity include the triazolo-pyrimidine core and the presence of chlorophenyl and methylphenyl substituents.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate potent inhibition against various cancer cell lines.

A notable study reported that related triazolo-pyrimidine compounds exhibited IC50 values ranging from 1.42 to 6.52 µM across different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of specific functional groups was correlated with increased anticancer activity.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that triazolo-pyrimidines can inhibit tyrosine kinases, which play a critical role in signaling pathways associated with cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. The following points summarize key findings:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been shown to enhance biological activity by increasing electron density on the nitrogen atoms in the triazole ring .
  • Chain Length : Variations in the alkyl chain length attached to the triazole ring significantly affect solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have highlighted the promising biological activities of related compounds:

  • Case Study 1 : A derivative similar to this compound was tested against MGC-803 gastric cancer cells and showed a significant reduction in cell viability at low micromolar concentrations .
  • Case Study 2 : Another study evaluated a series of triazolo-pyrimidines for their antimicrobial properties. Compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a potential dual therapeutic application .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Values (µM) Reference
AnticancerMCF-71.42
AnticancerA5496.52
AntimicrobialVarious<10

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